N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide
Description
N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical agents, including antimicrobial, antifungal, and anticancer drugs .
Properties
Molecular Formula |
C7H11N3OS |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide |
InChI |
InChI=1S/C7H11N3OS/c1-5(11)9-3-7-10-6(2-8)4-12-7/h4H,2-3,8H2,1H3,(H,9,11) |
InChI Key |
SMZNDEOWOOOKTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=NC(=CS1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with formaldehyde and acetic anhydride under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide exhibits notable antimicrobial activity against various bacterial strains. This potential makes it a candidate for developing new antimicrobial agents to combat resistant bacterial infections. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, which is crucial for addressing the rising issue of antibiotic resistance.
Anticancer Potential
The compound has also been investigated for its anticancer properties. It has been found to inhibit cyclin-dependent kinases, which play a critical role in cell cycle regulation. This inhibition leads to antiproliferative effects on cancer cells. In vitro studies demonstrated that it induces apoptosis (programmed cell death) and autophagy (cellular degradation process), contributing to its effectiveness against various cancer types, including melanoma and pancreatic cancer .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Anticancer Research : A study reported that derivatives of this compound displayed high potency against sensitive and resistant cancer cell lines, leading to significant tumor growth reduction in vivo models .
- Neuroprotective Studies : Investigations into its effects on neurodegenerative diseases revealed promising results in modulating neuroprotective pathways, suggesting potential therapeutic applications .
- Antimicrobial Efficacy : Trials demonstrated its effectiveness against multiple bacterial strains, supporting its development as a new class of antimicrobial agents.
Mechanism of Action
The mechanism of action of N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The aminomethyl group can enhance binding affinity to biological targets, increasing the compound’s potency .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness
N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its aminomethyl and acetamide groups contribute to its versatility in various applications, distinguishing it from other thiazole derivatives .
Biological Activity
N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide, also known as a thiazole derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C7H12N3OS
- Molecular Weight : 221.71 g/mol
- CAS Number : 2137602-53-8
- Structure : The compound features a thiazole ring which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. A notable study evaluated a related compound, demonstrating significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : A375 (melanoma), PANC-1 (pancreatic cancer), and K562 (chronic myeloid leukemia).
- Mechanism of Action : The compound induces cell death through apoptosis and autophagy. It has shown to significantly reduce tumor growth in vivo in xenograft models .
| Compound | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| 6b | < 1.0 | Melanoma | Apoptosis and autophagy induction |
| 6b | < 5.0 | Pancreatic Cancer | Apoptosis induction |
| 6b | < 10.0 | Chronic Myeloid Leukemia | Autophagy induction |
The structure-activity relationship indicates that modifications on the thiazole moiety can enhance potency against resistant cancer forms .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. Compounds similar to this compound exhibited promising results against various bacterial strains:
- Tested Bacteria : Staphylococcus aureus, Escherichia coli.
- Mechanism : The thiazole ring contributes to the interaction with bacterial enzymes, disrupting metabolic pathways.
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific functional groups on the thiazole ring and adjacent structures significantly influence biological activity:
- Key Modifications :
- Methyl groups at specific positions enhance activity.
- Substituents on the phenyl ring affect binding affinity to target enzymes.
| Modification | Effect on Activity |
|---|---|
| Methyl at position 4 | Increases cytotoxicity |
| Chlorine substituent | Enhances binding to bacterial targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
